N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide
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Overview
Description
N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a trifluoromethyl group, a dioxaborolane ring, and an ethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst to form the dioxaborolane ring . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents . The final step involves the formation of the benzamide by reacting the intermediate with ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide exerts its effects involves interactions with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the trifluoromethyl and ethyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a formyl group instead of the trifluoromethyl and ethyl groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of the benzamide core.
Uniqueness
N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide is unique due to its combination of a trifluoromethyl group, a dioxaborolane ring, and an ethyl group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C16H21BF3NO3 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H21BF3NO3/c1-6-21-13(22)10-7-8-12(11(9-10)16(18,19)20)17-23-14(2,3)15(4,5)24-17/h7-9H,6H2,1-5H3,(H,21,22) |
InChI Key |
AESKGUUEEIVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)C(F)(F)F |
Origin of Product |
United States |
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